4-(2-Oxo-2-phenylethoxy)benzaldehyde
Description
4-(2-Oxo-2-phenylethoxy)benzaldehyde (CAS: 17172-62-2) is a benzaldehyde derivative featuring a phenylethoxy ketone substituent at the para position of the benzaldehyde ring. The compound has a molecular weight of 247.29 g/mol and a purity of ≥95% . Its structure includes a reactive aldehyde group and a 2-oxo-2-phenylethoxy side chain, which contributes to its utility as an intermediate in organic synthesis. For example, it has been employed in the preparation of benzothiazole derivatives via condensation reactions with amidino-substituted thiolates in glacial acetic acid . The compound’s structural flexibility allows for modifications in both the aldehyde and oxoethoxy groups, enabling diverse applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
4-phenacyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFOKNRIMNOESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366161 | |
| Record name | 4-(2-oxo-2-phenylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139484-40-5 | |
| Record name | 4-(2-oxo-2-phenylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The hydroxy group of 4-hydroxybenzaldehyde acts as a nucleophile, displacing bromide from α-bromoacetophenone. Potassium carbonate (K₂CO₃) serves as a base, deprotonating the phenolic hydroxyl to enhance nucleophilicity. The reaction proceeds in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions.
Optimization Parameters
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Solvent : Acetonitrile achieves higher yields (up to 96%) compared to DMF due to better solubility of intermediates.
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Temperature : Reflux (~82°C for acetonitrile) ensures complete reaction within 8–12 hours.
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Stoichiometry : A 1:1 molar ratio of 4-hydroxybenzaldehyde to α-bromoacetophenone, with 1.5 equivalents of K₂CO₃, minimizes side reactions.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82 | 8 | 96 |
| DMF | 100 | 12 | 78 |
| THF | 66 | 24 | 65 |
Acid-Catalyzed Etherification
An alternative approach employs acid catalysis to couple 4-hydroxybenzaldehyde with phenylethoxy precursors. This method is advantageous for scale-up due to milder conditions and reduced byproduct formation.
Reaction Protocol
4-Hydroxybenzaldehyde reacts with 2-phenylethanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The acid facilitates protonation of the hydroxyl group, promoting nucleophilic attack by the alcohol.
Subsequent oxidation of the ethoxy side chain using pyridinium chlorochromate (PCC) introduces the ketone group:
Critical Considerations
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Oxidation Selectivity : PCC preferentially oxidizes secondary alcohols to ketones without over-oxidizing the aldehyde group.
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Solvent Compatibility : Dichloromethane (DCM) is ideal for the oxidation step due to its inertness and low boiling point.
Enzymatic and Biocatalytic Routes
Emerging methodologies explore enzymatic systems for sustainable synthesis. A recombinant Escherichia coli strain expressing 4-hydroxymandelate synthase has been engineered to convert L-phenylalanine into benzaldehyde derivatives, though yields for this compound remain suboptimal (≤30%).
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:4) as the eluent. The aldehyde group’s polarity ensures distinct separation from unreacted starting materials.
Analytical Validation
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NMR Spectroscopy :
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¹H NMR (CDCl₃) : δ 9.88 (s, 1H, CHO), 7.85–7.40 (m, 5H, Ar-H), 4.95 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃).
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Mass Spectrometry : Molecular ion peak at m/z 240.25 [M]⁺ confirms the molecular formula C₁₅H₁₂O₃.
Chemical Reactions Analysis
4-(2-Oxo-2-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A. Synthesis of Pharmaceuticals
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical reactions allows for the creation of more complex organic molecules. For instance, it has been employed in the synthesis of derivatives that exhibit anticancer properties, showcasing its potential in drug development .
Research indicates that 4-(2-Oxo-2-phenylethoxy)benzaldehyde exhibits significant biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines, suggesting antiproliferative effects .
- Antimicrobial Activity : Its derivatives have demonstrated antimicrobial properties, making it a candidate for developing new antibiotics .
A. Anticancer Research
A study investigated the interaction of this compound with specific proteins involved in cancer cell proliferation and apoptosis pathways. The findings indicated that this compound may bind effectively to these proteins, potentially leading to therapeutic applications in cancer treatment .
B. Antimicrobial Studies
Another research focused on synthesizing new derivatives from this compound and evaluating their antimicrobial activity against various pathogens using the agar well diffusion method. The results showed promising antibacterial effects against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy/Ketone Groups
- 4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde (CAS: 17172-62-2): This analog replaces the phenyl group in the oxoethoxy chain with a piperidinyl group. Its molecular weight (247.29 g/mol) is identical to the parent compound, but the piperidinyl group may enhance interactions with biological targets .
- 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde: This derivative features a longer ethoxy chain (three oxygen atoms) and an additional formyl group. The extended chain increases molecular flexibility, facilitating macrocycle formation via condensation with polyamines. Its crystal structure reveals intermolecular C–H···O interactions and a "w" conformation due to bent alkoxy chains .
Electronic Effects of Substituents
- 4-(Dimethylamino)benzaldehyde N,N-dimethylcarbamylhydrazone (4DCh): The dimethylamino group is electron-donating, increasing the aldehyde’s nucleophilicity. This contrasts with the electron-withdrawing ketone in 4-(2-oxo-2-phenylethoxy)benzaldehyde, which reduces aldehyde reactivity. Pharmacologically, 4DCh exhibits spasmolytic activity on ileal tissue (0.48 ± 0.02 Hz frequency reduction), suggesting divergent biological applications compared to the oxoethoxy variant .
- 4-Methoxy-2-methylbenzaldehyde :
The methoxy and methyl groups provide steric hindrance and moderate electron-donating effects, making this compound less reactive in condensations but more stable under acidic conditions .
Steric and Functional Group Modifications
- 4-(1,2,2-Triphenylvinyl)benzaldehyde :
The bulky triphenylvinyl group introduces significant steric hindrance, limiting its use in reactions requiring accessibility to the aldehyde group. However, this structure is valuable in organic electronics due to extended π-conjugation (molecular weight: 360.455 g/mol) . - 4-(Bromomethyl)benzaldehyde :
The bromomethyl group enables facile functionalization (e.g., nucleophilic substitutions), but its toxicity profile is less characterized compared to the oxoethoxy analog .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-(2-Oxo-2-phenylethoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antimicrobial studies. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a unique structure characterized by an aldehyde functional group and a phenyl ether linkage. The presence of the carbonyl group (C=O) adjacent to the ether linkage is significant for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. Studies have demonstrated its potential to inhibit tumor growth, although the specific mechanisms remain to be fully elucidated.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HepG2 | 15.0 | Significant reduction in cell viability |
| MCF-7 | 20.5 | Moderate cytotoxicity observed |
| HT-29 | 18.2 | Reduced proliferation |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific proteins involved in cancer cell proliferation and apoptosis pathways. This interaction potentially leads to altered gene expression and modulation of key signaling pathways .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Various derivatives of this compound have shown promising results against a range of microbial strains.
Antimicrobial Efficacy
The antimicrobial activity was assessed through disc diffusion methods, yielding the following results:
| Microbial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 12 | Weak |
| Candida albicans | 10 | Weak |
These results indicate that while some derivatives exhibit moderate antimicrobial properties, others show limited efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Case Study on Cancer Treatment : A study involving the administration of this compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .
- Antimicrobial Application in Agriculture : Research demonstrated that formulations containing this compound could effectively reduce disease incidence in crops, showcasing its utility beyond human health applications .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Oxo-2-phenylethoxy)benzaldehyde, and how can reaction conditions be optimized?
The synthesis of benzaldehyde derivatives often involves condensation or cycloaddition reactions. For example, dialdehydes can be synthesized by reacting 4-hydroxybenzaldehyde with bis(2,2′-dichloroethyl)ether in DMF under nitrogen gas, followed by characterization via FT-IR, NMR, and X-ray crystallography to confirm structural integrity . Optimization includes controlling reaction temperature (e.g., 298 K for crystallography studies), solvent choice (DMF for solubility), and stoichiometric ratios of reagents. TLC monitoring and elemental analysis are critical for purity assessment .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- FT-IR and NMR : To identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR) and confirm substituent positions via ¹H-NMR chemical shifts .
- X-ray crystallography : Resolves molecular geometry, bond angles (e.g., dihedral angles between aromatic rings), and intermolecular interactions (e.g., CH-π interactions and hydrogen bonds) .
- HPLC-UV : Validates purity and quantifies reaction byproducts, as demonstrated in methods using derivatizing agents like DEAB .
Advanced Research Questions
Q. How can conflicting structural data (e.g., crystallography vs. computational modeling) be resolved for this compound?
Discrepancies may arise from dynamic molecular conformations or solvent effects. Cross-validation using multiple techniques is essential:
Q. What mechanistic insights explain its reactivity in [2 + 2] or [2 + 3] cycloadditions with polyamines?
The aldehyde group acts as an electrophilic site, enabling nucleophilic attack by amines. For example:
- Kinetic studies : Monitor reaction progress via HPLC or UV-Vis to determine rate constants and activation parameters.
- Steric effects : The 2-oxo-2-phenylethoxy group may hinder or direct regioselectivity in macrocycle formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde .
Q. How can its bioactivity (e.g., anti-cancer potential) be systematically evaluated?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay), comparing IC₅₀ values with structurally related aldehydes .
- Structure-activity relationships (SAR) : Modify the oxy-phenylethoxy substituent to assess impact on potency.
- Mechanistic studies : Probe interactions with biological targets (e.g., enzyme inhibition assays) using fluorinated analogs for tracking .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis?
Q. What protocols mitigate toxicity risks during handling?
- Substitution : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate).
- Analytical monitoring : Use GC-MS or HPLC to detect and quantify volatile byproducts (e.g., brominated intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
